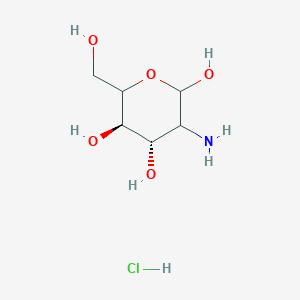
cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Carbonylation of Methanol: Acetic acid is industrially produced via the carbonylation of methanol. The process involves three steps
-
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
- These compounds can be synthesized through asymmetric synthesis involving organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under specific conditions can yield these stereoisomers .
Industrial Production Methods
-
Acetic Acid
- The Monsanto process, developed in the 1960s, is a widely used industrial method for producing acetic acid. It involves the rhodium-iodine catalyzed carbonylation of methanol .
-
Pyrrolidinone Derivatives
- Industrial production methods for these derivatives are less common but can involve similar asymmetric synthesis techniques used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
-
Acetic Acid
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
-
Pyrrolidinone Derivatives
- These compounds can undergo various organic reactions, including nucleophilic addition and substitution reactions. The specific conditions and reagents depend on the desired products .
Common Reagents and Conditions
-
Acetic Acid
-
Pyrrolidinone Derivatives
Major Products Formed
-
Acetic Acid
-
Pyrrolidinone Derivatives
Aplicaciones Científicas De Investigación
-
Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways.
Medicine: Used in the production of pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food preservatives.
-
Pyrrolidinone Derivatives
Chemistry: Used as intermediates in organic synthesis.
Medicine: Investigated for their pharmacological properties.
Mecanismo De Acción
-
Acetic Acid
- Acetic acid acts as a weak acid, donating protons in aqueous solutions. It can also act as a nucleophile in organic reactions .
-
Pyrrolidinone Derivatives
Comparación Con Compuestos Similares
-
Acetic Acid
- Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use and relatively low toxicity .
-
Pyrrolidinone Derivatives
- Similar compounds include other amino-hydroxy pyrrolidinones. The specific stereochemistry of (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one makes them unique in terms of their biological activity and potential applications .
Propiedades
IUPAC Name |
acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N2O2.2C2H4O2/c2*1-3-2-7(9)5(8)4(3)6;2*1-2(3)4/h2*3-4,9H,2,6H2,1H3;2*1H3,(H,3,4)/t2*3-,4-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZKMAYHKMNQE-FGCWDYKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC1CN(C(=O)C1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid](/img/structure/B8056645.png)
![(1S,3R,6S,8R,11S,13R,16R,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48S)-5,10,15,20,25,35-hexakis(hydroxymethyl)-44,49-bis(2-hydroxypropoxy)-30-(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,45,46,47,48-dodecol](/img/structure/B8056646.png)

![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)
![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)
![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)
![1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate](/img/structure/B8056683.png)
![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)

